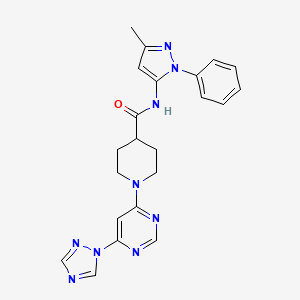
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N9O and its molecular weight is 429.488. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A significant portion of the research on this compound focuses on its potential as an anticancer agent. Studies have highlighted the synthesis and biological evaluation of derivatives showing cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating its potential in cancer therapy. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating notable cytotoxic effects against certain cancer cell lines, which suggests a promising avenue for the development of new anticancer drugs (Rahmouni et al., 2016).
Anti-tuberculosis Activity
Another area of interest is the compound's application in combating tuberculosis. Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential as anti-tuberculosis agents. The study found specific derivatives exhibiting substantial activity against Mycobacterium tuberculosis, highlighting the compound's relevance in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Enzyme Inhibition for Disease Treatment
The compound has also been explored for its role in enzyme inhibition, which is critical for the treatment of various diseases. For example, inhibitors based on the 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide scaffold have been discovered as potent soluble epoxide hydrolase inhibitors. These findings are pivotal as soluble epoxide hydrolase plays a significant role in inflammatory diseases, and its inhibition could lead to novel therapeutic strategies for treating these conditions (Thalji et al., 2013).
properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O/c1-16-11-21(31(28-16)18-5-3-2-4-6-18)27-22(32)17-7-9-29(10-8-17)19-12-20(25-14-24-19)30-15-23-13-26-30/h2-6,11-15,17H,7-10H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALDOBOQYPNQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

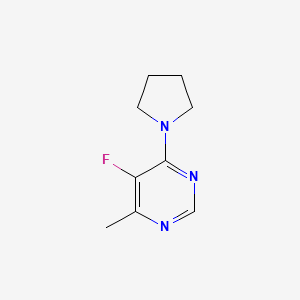
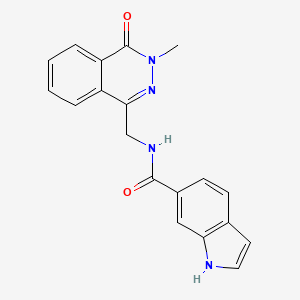
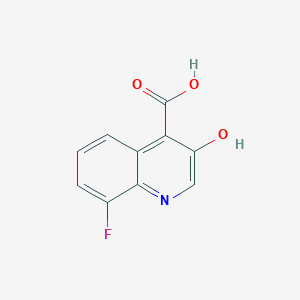
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)
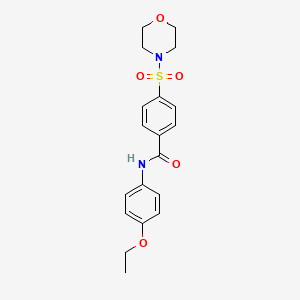
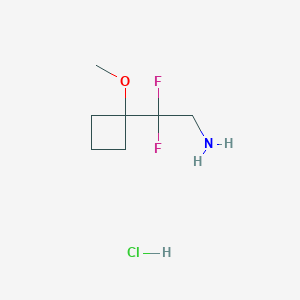
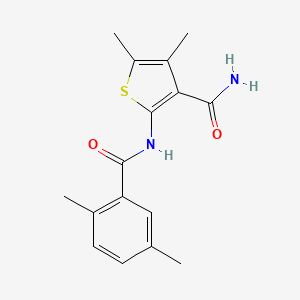
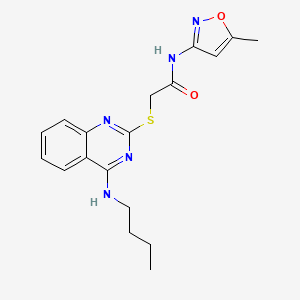
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B2710605.png)
![4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2710607.png)
